2-Amino-N-butyl-5-chlorobenzamide
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Overview
Description
2-Amino-N-butyl-5-chlorobenzamide is an organic compound with the molecular formula C11H15ClN2O It is a derivative of benzamide, featuring an amino group at the second position, a butyl group at the nitrogen atom, and a chlorine atom at the fifth position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-butyl-5-chlorobenzamide typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-pressure autoclaves and continuous flow reactors to ensure high yield and purity while minimizing side reactions and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-butyl-5-chlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino and butyl groups can undergo oxidation and reduction reactions, respectively, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
2-Amino-N-butyl-5-chlorobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.
Industrial Applications: It serves as a precursor for the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-N-butyl-5-chlorobenzamide involves its interaction with specific molecular targets and pathways. The amino and butyl groups play a crucial role in binding to target proteins, while the chlorine atom enhances its reactivity. The compound can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzamide: Lacks the butyl group, making it less hydrophobic and potentially less bioavailable.
2-Amino-5-chloro-N,3-dimethylbenzamide: Contains additional methyl groups, which can alter its reactivity and biological activity.
Uniqueness
2-Amino-N-butyl-5-chlorobenzamide is unique due to the presence of the butyl group, which enhances its hydrophobicity and potentially improves its bioavailability and interaction with biological targets. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .
Biological Activity
2-Amino-N-butyl-5-chlorobenzamide is an organic compound with significant biological activity, particularly in medicinal chemistry. Its structure features an amino group, a butyl group, and a chlorine atom, which contribute to its interaction with various biological targets. This article reviews the compound's synthesis, biological mechanisms, and applications based on recent research findings.
Molecular Formula: C11H15ClN2O
Molecular Weight: 226.70 g/mol
IUPAC Name: this compound
Canonical SMILES: CCCCNC(=O)C1=C(C=CC(=C1)Cl)N
Property | Value |
---|---|
Molecular Formula | C11H15ClN2O |
Molecular Weight | 226.70 g/mol |
IUPAC Name | This compound |
InChI Key | OWHGVHGRBICTCP-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound involves several steps:
- Chlorination of Anthranilate: The starting material, anthranilate, is chlorinated using sodium hypochlorite and glacial acetic acid at low temperatures.
- Amidation Reaction: The chlorinated product is reacted with butylamine under heating conditions to yield the final compound.
This method is optimized for high yield and purity in industrial settings, utilizing high-pressure reactors to minimize side reactions and environmental impact.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biological pathways. The amino and butyl groups enhance its binding affinity to proteins, while the chlorine atom increases its reactivity, allowing it to modulate multiple pathways within cells.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains and has shown promising results in inhibiting growth, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. Its mechanism involves the activation of specific signaling pathways that lead to cell death, highlighting its potential as an anticancer therapeutic agent .
Case Studies
- Antimycobacterial Activity: A study screened various compounds against Mycobacterium tuberculosis and identified derivatives similar to this compound as potential leads for new treatments against resistant strains .
- Sigma Receptor Binding: In pharmacological evaluations, derivatives of benzamide compounds were tested for their selectivity towards sigma receptors (S1R and S2R). Compounds similar to this compound showed selectivity without cytotoxic effects on neuronal cells, suggesting a therapeutic window for neurological applications .
Comparative Analysis
The biological activity of this compound can be compared with structurally similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
2-Amino-5-chlorobenzamide | Lacks butyl group | Lower bioavailability |
2-Amino-5-chloro-N,N-dimethylbenzamide | Contains dimethyl groups | Altered reactivity and activity |
Properties
Molecular Formula |
C11H15ClN2O |
---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
2-amino-N-butyl-5-chlorobenzamide |
InChI |
InChI=1S/C11H15ClN2O/c1-2-3-6-14-11(15)9-7-8(12)4-5-10(9)13/h4-5,7H,2-3,6,13H2,1H3,(H,14,15) |
InChI Key |
OWHGVHGRBICTCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(C=CC(=C1)Cl)N |
Origin of Product |
United States |
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